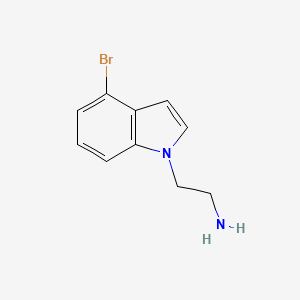
1H-Indole-1-ethanamine, 4-bromo-
Descripción general
Descripción
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One such method involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia . Another method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanamine, 4-bromo-” consists of an indole moiety, which is a heterocyclic compound made up of a benzene ring fused to a pyrrole ring . The compound also contains a bromine atom and an ethanamine group.
Chemical Reactions Analysis
Indole derivatives, including “1H-Indole-1-ethanamine, 4-bromo-”, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization in the indole nucleus .
Aplicaciones Científicas De Investigación
- Researchers have explored the antibacterial potential of 2-(4-bromoindol-1-yl)ethanamine. It shows promise in inhibiting bacterial growth, making it relevant for combating infections .
- Additionally, its antimycobacterial activity against Mycobacterium tuberculosis has been investigated, highlighting its potential as an anti-tubercular agent .
- The compound’s anti-inflammatory effects have been studied. It may modulate inflammatory pathways, making it relevant for conditions involving inflammation .
- Investigations suggest that 2-(4-bromoindol-1-yl)ethanamine exhibits antitumor properties. Researchers have explored its impact on cancer cells, potentially paving the way for novel cancer therapies .
- Some studies indicate that this compound may have antidiabetic effects. Further research is needed to understand its mechanisms and potential clinical applications .
- The compound’s antioxidant activity has been investigated. Antioxidants play a crucial role in protecting cells from oxidative damage, which is relevant for overall health .
- Preliminary research suggests that 2-(4-bromoindol-1-yl)ethanamine may exhibit antiviral effects. Its impact on specific viruses warrants further exploration .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Activity
Antidiabetic Potential
Antioxidant Properties
Antiviral Activity
These diverse applications highlight the compound’s versatility and potential for therapeutic development. Researchers continue to explore its properties, aiming to harness its benefits for human health and well-being. Keep in mind that while these findings are promising, further studies are essential to fully understand its mechanisms and clinical implications . 🌟
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Indole derivatives, including “1H-Indole-1-ethanamine, 4-bromo-”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
2-(4-bromoindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGXKILNEZQGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-ethanamine, 4-bromo- | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

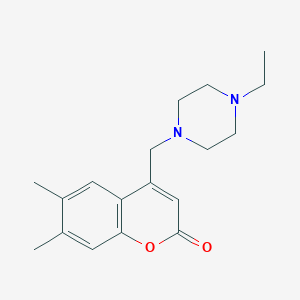
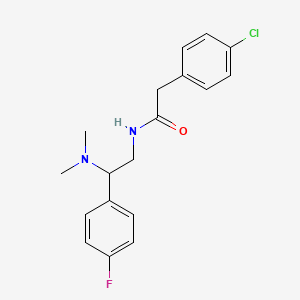
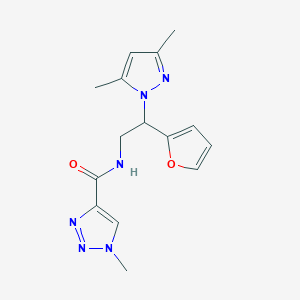
![1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2639442.png)
![3-(Dimethylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2639443.png)
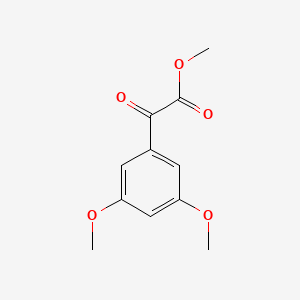
![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-ethanone oxime](/img/structure/B2639449.png)
![4-Cyano-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2639450.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2639451.png)

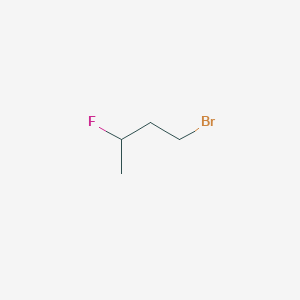
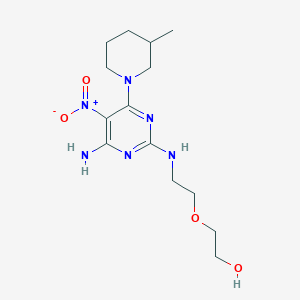
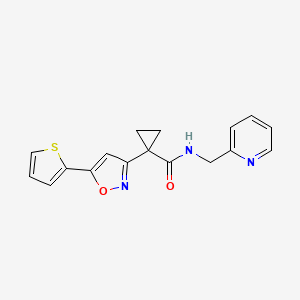
![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)